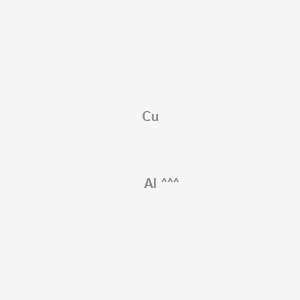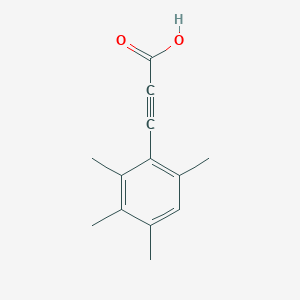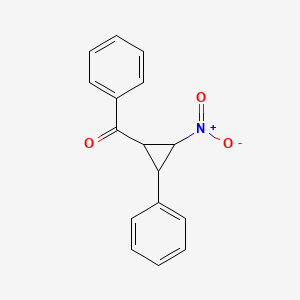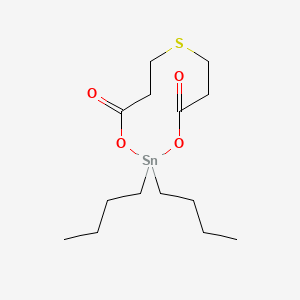
Dibutyltin 3,3'-thiodipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin 3,3’-thiodipropionate is an organotin compound with the molecular formula C14H26O4SSn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications. This compound is known for its unique chemical properties and its role as an antioxidant and stabilizer in different materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyltin 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with dibutyltin oxide. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of dibutyltin 3,3’-thiodipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyltin 3,3’-thiodipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Studied for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Employed as a stabilizer in plastics and other materials to prevent oxidative degradation.
Mecanismo De Acción
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dibutyltin 3,3’-thiodipropionate is unique due to its specific ester groups and its ability to act as both an antioxidant and a stabilizer. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
4981-24-2 |
|---|---|
Fórmula molecular |
C14H26O4SSn |
Peso molecular |
409.1 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



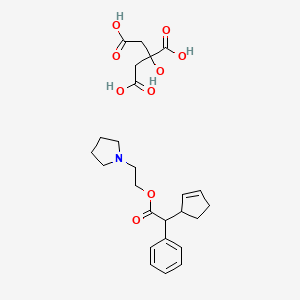

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
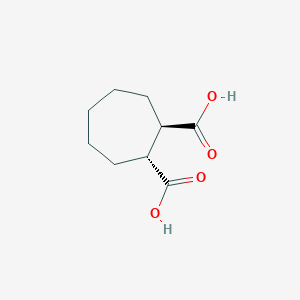
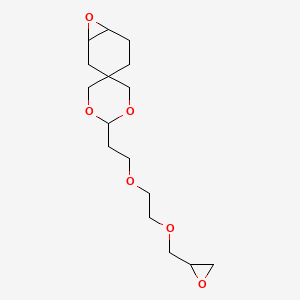
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
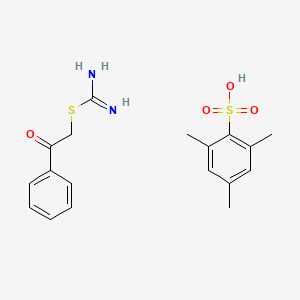
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
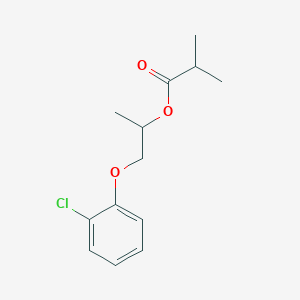
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
